molecular formula C15H14N4O B2999255 4-(6-Methyl-2-benzimidazolyl)benzamidoxime CAS No. 1256486-22-2

4-(6-Methyl-2-benzimidazolyl)benzamidoxime

Cat. No.: B2999255
CAS No.: 1256486-22-2
M. Wt: 266.304
InChI Key: AFQXAUSVHHHSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methyl-2-benzimidazolyl)benzamidoxime is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-2-benzimidazolyl)benzamidoxime typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the amidoxime group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and high purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-2-benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Methyl-2-benzimidazolyl)benzamidoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2-benzimidazolyl)benzamidoxime involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, the compound intercalates into DNA, disrupting the replication process and leading to cell death. The specific pathways involved include the inhibition of topoisomerase enzymes and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Substituted benzimidazoles: These compounds share a similar benzimidazole core but differ in the substituents attached to the ring.

    Benzimidazole oximes: Compounds with an oxime group attached to the benzimidazole ring.

Uniqueness

4-(6-Methyl-2-benzimidazolyl)benzamidoxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the amidoxime group at the benzene ring enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .

Properties

IUPAC Name

N'-hydroxy-4-(6-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQXAUSVHHHSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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